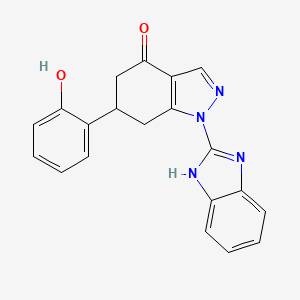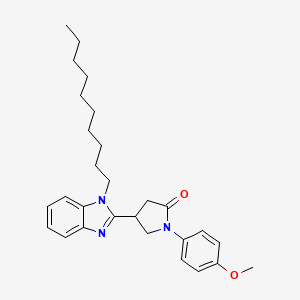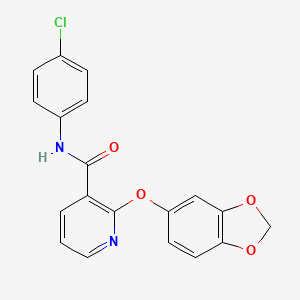
1-(Acetyloxy)-2,2,2-trichloro-1-(pyrimidin-2-YL)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Acetyloxy)-2,2,2-trichloro-1-(pyrimidin-2-YL)ethyl acetate is a synthetic organic compound that features a pyrimidine ring, a trichloromethyl group, and an acetyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Acetyloxy)-2,2,2-trichloro-1-(pyrimidin-2-YL)ethyl acetate typically involves the reaction of 2-chloropyrimidine with trichloroacetaldehyde in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as toluene or acetonitrile and catalysts like zinc chloride . The process can be summarized as follows:
Step 1: Reaction of 2-chloropyrimidine with trichloroacetaldehyde in the presence of a base.
Step 2: Acetylation of the resulting intermediate with acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Acetyloxy)-2,2,2-trichloro-1-(pyrimidin-2-YL)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted products depending on the nucleophile used.
Scientific Research Applications
1-(Acetyloxy)-2,2,2-trichloro-1-(pyrimidin-2-YL)ethyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Acetyloxy)-2,2,2-trichloro-1-(pyrimidin-2-YL)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in DNA synthesis or repair, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their biological activities, including anti-fibrotic properties.
N-(Pyridin-2-yl)amides: Exhibiting varied medicinal applications.
Pyrimido[1,2-a]benzimidazoles: Noted for their pharmacological use.
Uniqueness: 1-(Acetyloxy)-2,2,2-trichloro-1-(pyrimidin-2-YL)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trichloromethyl group, in particular, provides unique substitution patterns and reactivity compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C10H9Cl3N2O4 |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(1-acetyloxy-2,2,2-trichloro-1-pyrimidin-2-ylethyl) acetate |
InChI |
InChI=1S/C10H9Cl3N2O4/c1-6(16)18-9(10(11,12)13,19-7(2)17)8-14-4-3-5-15-8/h3-5H,1-2H3 |
InChI Key |
NGWRSISQUXNKRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=NC=CC=N1)(C(Cl)(Cl)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-chloro-6-(1H-tetrazol-1-yl)phenyl]morpholine](/img/structure/B11478182.png)
![3-(5-bromofuran-2-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478188.png)
![4,5-Dimethoxy-N-[(5-methyl-2-furyl)methyl]-2-nitrobenzamide](/img/structure/B11478193.png)
![7-methyl-6-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11478204.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11478218.png)

![4-([1,2,5]Oxadiazolo[3,4-b]pyrazin-5-yl)phenol](/img/structure/B11478233.png)
![N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-cyclohexyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478241.png)

![7-amino-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11478249.png)
![N-[(4Z)-1,1,1-trifluoro-4-[(furan-2-ylmethyl)imino]-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide](/img/structure/B11478252.png)



